(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
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Description
(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C21H18ClN3O2 and its molecular weight is 379.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the ultrasound- and microwave-assisted synthesis of compounds structurally related to (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one demonstrated efficient preparation methods and revealed significant antimicrobial activity against bacterial and fungal strains. This research highlights the compound's potential in developing new antimicrobial agents (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Chemical Synthesis Techniques
The compound's structural analogs have been synthesized through various chemical synthesis techniques, including the Claisen-Schmidt condensation and reactions involving halogenation and cyclization. These methods offer pathways to diversify and enhance the compound's chemical library, paving the way for further pharmaceutical research and development (Le, Hoang, Tran, Nguyen, Chiem, Phan, & Nguyen, 2021).
Antiplasmodial and Antifungal Activities
Research on derivatives of this compound has uncovered moderate to potent activities against the malaria parasite Plasmodium falciparum and several fungal strains. These findings indicate the compound's potential as a starting point for the development of new antimalarial and antifungal therapeutics (Vandekerckhove, Van Herreweghe, Willems, Danneels, Desmet, de Kock, Smith, Chibale, & D’hooghe, 2015).
Structural Studies
Structural analysis of closely related compounds has provided insight into the electron delocalization within the molecular structure, which is crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems. These studies lay the groundwork for rational drug design and molecular engineering (Castillo, Abonía, Cobo, & Glidewell, 2013).
Protein Binding Site Polarity Estimation
A quinoxaline-based fluorescent probe related to this compound has been developed for estimating protein binding site polarity. This approach offers a novel tool for biochemical and pharmaceutical research, enhancing the understanding of how compounds interact with proteins at the molecular level (Kudo, Momotake, Kanna, Nishimura, & Arai, 2011).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c22-17-6-2-1-5-15(17)9-10-21(26)25-12-11-16(14-25)27-20-13-23-18-7-3-4-8-19(18)24-20/h1-10,13,16H,11-12,14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWWDRWQPUVWOO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.